Cas no 1806067-09-3 (5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile)

5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile is a fluorinated pyridine derivative with a bromo-substituted acetonitrile side chain. This compound is valued for its versatile reactivity, particularly in pharmaceutical and agrochemical synthesis, where its difluoromethyl and fluorine substituents enhance metabolic stability and bioavailability. The bromine atom provides a reactive site for further functionalization via cross-coupling reactions, while the nitrile group offers additional derivatization potential. Its structural features make it a useful intermediate in the development of bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. The compound's stability under standard handling conditions ensures reliable performance in synthetic applications.
5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile structure
1806067-09-3 structure
Product name:5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile
CAS No:1806067-09-3
MF:C8H4BrF3N2
MW:265.029971122742
CID:4861191

5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile
    • Inchi: 1S/C8H4BrF3N2/c9-4-3-14-5(1-2-13)6(7(4)10)8(11)12/h3,8H,1H2
    • InChI Key: WTLFWUSELZNTTD-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(CC#N)C(C(F)F)=C1F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 240
  • XLogP3: 2
  • Topological Polar Surface Area: 36.7

5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029059992-1g
5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile
1806067-09-3 97%
1g
$1,579.40 2022-04-01

Additional information on 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile

5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile: A Comprehensive Overview

The compound with CAS No. 1806067-09-3, known as 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, difluoromethyl, and fluorine groups, along with an acetonitrile moiety. The combination of these functional groups makes it a versatile building block for various applications.

Recent studies have highlighted the potential of 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of electron-withdrawing groups such as bromine and fluorine enhances the molecule's ability to interact with biological targets, making it a valuable candidate for further exploration in pharmacological research. Additionally, the acetonitrile group contributes to the molecule's solubility and stability, which are critical properties for drug candidates.

One of the most notable advancements involving this compound is its role in the synthesis of novel heterocyclic compounds. Researchers have utilized 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile as a key intermediate in the construction of complex molecular frameworks. These frameworks have shown promise in inhibiting enzymes associated with cancer and inflammatory diseases, underscoring the compound's potential therapeutic value.

From a synthetic perspective, the preparation of 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile involves a multi-step process that typically begins with the bromination of a pyridine derivative. The subsequent introduction of the difluoromethyl and fluorine substituents requires precise control over reaction conditions to ensure high yields and purity. The final step involves the installation of the acetonitrile group, which is achieved through nucleophilic substitution or other suitable methods.

The physicochemical properties of this compound have been extensively studied to optimize its performance in various applications. For instance, its high thermal stability makes it suitable for use in high-throughput screening assays, where robustness is essential. Furthermore, its ability to form stable complexes with metal ions has opened new avenues for its application in catalysis and materials science.

Looking ahead, ongoing research is focused on enhancing the bioavailability and efficacy of 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile through structural modifications. By tweaking the substituents on the pyridine ring or incorporating additional functional groups, scientists aim to unlock new therapeutic potentials while maintaining the molecule's core advantages.

In conclusion, 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile stands as a testament to the ingenuity of modern organic synthesis. Its unique combination of functional groups and favorable properties positions it as a cornerstone in contemporary chemical research. As advancements in medicinal chemistry continue to unfold, this compound is poised to play an increasingly pivotal role in shaping future therapeutic interventions.

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